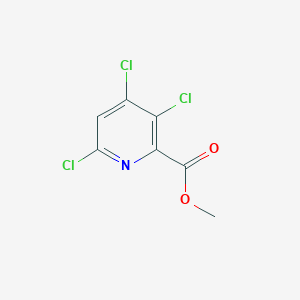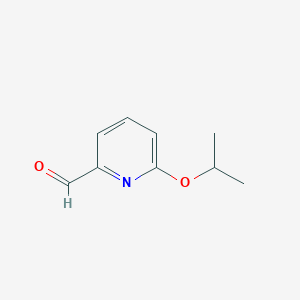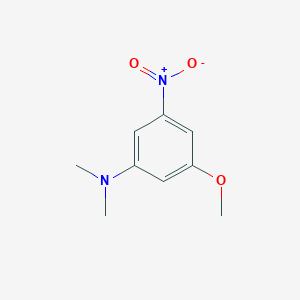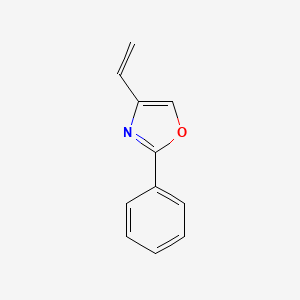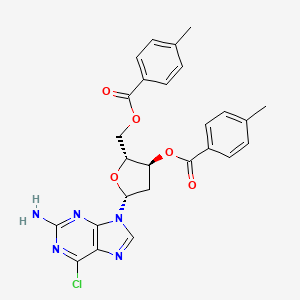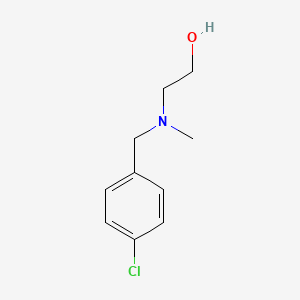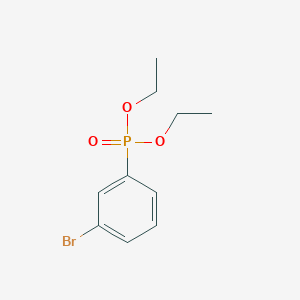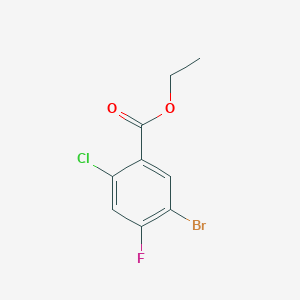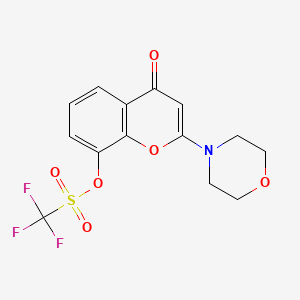
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves multiple steps. One of the improved methods for its synthesis includes the judicious use of allyl protecting groups. This method can achieve an overall yield of 35% through modification of the published route. Another method employs a Baker-Venkataraman rearrangement to generate the chromenone scaffold, resulting in a 15% overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and rearrangement reactions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, which involves reactions with other chemical entities to form the final product .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include allyl protecting groups and reagents for the Baker-Venkataraman rearrangement. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major product formed from the reactions involving this compound is the DNA-dependent protein kinase inhibitor, specifically 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441) .
Applications De Recherche Scientifique
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in the study of DNA-dependent protein kinases, which play a crucial role in DNA repair mechanisms.
Medicine: It is involved in the development of inhibitors for DNA-dependent protein kinases, which have potential therapeutic applications in cancer treatment.
Industry: The compound’s unique structure makes it valuable in the synthesis of specialized chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves its role as an intermediate in the synthesis of DNA-dependent protein kinase inhibitors. These inhibitors target the DNA-dependent protein kinase, a crucial enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can potentially interfere with the repair of damaged DNA, making it a valuable tool in cancer research and treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-substituted 2-morpholin-4-yl-quinolin-4-ones
- 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones
Uniqueness
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. The presence of the trifluoromethanesulfonate group enhances its reactivity and makes it a valuable compound in various synthetic pathways .
Propriétés
IUPAC Name |
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO6S/c15-14(16,17)25(20,21)24-11-3-1-2-9-10(19)8-12(23-13(9)11)18-4-6-22-7-5-18/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXIVHYFSFWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
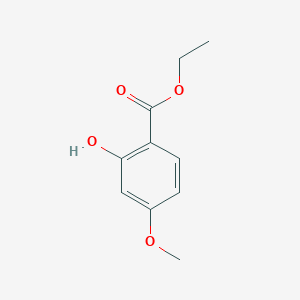
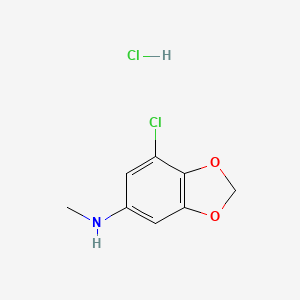
![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
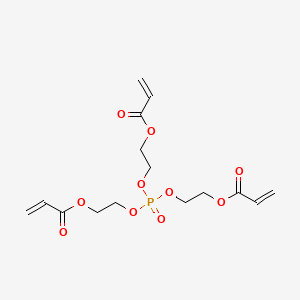
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)
